molecular formula C19H23N3O4S B2626631 3-(benzenesulfonyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one CAS No. 1211362-50-3

3-(benzenesulfonyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2626631
CAS No.: 1211362-50-3
M. Wt: 389.47
InChI Key: AYSZNSCDJIPHEZ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one is a specialized chemical compound designed for research applications. Its structure incorporates a piperidine moiety linked to both a 1,3,4-oxadiazole heterocycle and a benzenesulfonyl group through a propan-1-one chain. Piperidine and 1,3,4-oxadiazole derivatives are frequently investigated in medicinal chemistry for their potential to interact with various enzymes and receptors . Compounds with similar structural features have been studied as inhibitors of enzymes like dipeptidylpeptidase-IV (DPP-IV), which is a significant target in metabolic disease research . Researchers may value this compound as a potential pharmacophore or as a key intermediate in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its defined molecular architecture makes it a valuable tool for probing biological mechanisms and developing novel therapeutic agents. All applications are strictly for scientific investigation.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c23-17(10-13-27(24,25)16-4-2-1-3-5-16)22-11-8-15(9-12-22)19-21-20-18(26-19)14-6-7-14/h1-5,14-15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSZNSCDJIPHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Introduction of the piperidine ring: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the benzenesulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Final coupling: The intermediate compounds are then coupled under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzenesulfonyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Could be used in the design of probes for studying biological processes.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases, depending on its biological activity.

    Diagnostics: Could be used in diagnostic assays or imaging.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Use as a building block in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

1-{4-[3-(5-Cyclopropyl-1,3,4-Oxadiazol-2-yl)Pyridin-2-yl]Piperazin-1-yl}-2-Phenylethan-1-One

  • Key Differences :
    • Replaces the benzenesulfonyl group with a phenyl group.
    • Substitutes piperidine with piperazine, altering basicity and hydrogen-bonding capacity.
    • Uses pyridine instead of piperidine as the oxadiazole attachment point, modifying electronic properties.
  • Functional Impact :
    Piperazine’s additional nitrogen may enhance solubility but reduce lipophilicity compared to the piperidine analog. The absence of sulfonyl groups could diminish kinase inhibition activity observed in sulfonyl-containing analogs like those in .

1-(4-Phenoxyphenyl)-3-[5-(Substituted Aryl)-1,3,4-Oxadiazol-2-yl]Propan-1-One Derivatives

  • Key Differences: Features a phenoxyphenyl group instead of benzenesulfonyl. Lacks the cyclopropyl substituent on the oxadiazole.
  • Functional Impact: Phenoxyphenyl groups are associated with improved safety profiles in anti-inflammatory agents but may reduce target affinity compared to sulfonyl groups .

AZD8835 (PI3Kα/δ Inhibitor)

  • Structure : Contains a 1,3,4-oxadiazole-triazol-pyrazine core linked to a piperidinyl-propan-1-one.
  • Key Differences :
    • Replaces benzenesulfonyl with a 5-tert-butyl-1,3,4-oxadiazole-pyrazine system.
    • Includes an ethyl-triazole substituent for enhanced kinase selectivity.
  • Functional Impact :
    The tert-butyl group in AZD8835 improves hydrophobic interactions with PI3Kα/δ, while the triazole-pyrazine system broadens kinase inhibition .

Pharmacological and Physicochemical Comparison

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight Key Substituents Biological Activity Reference
Target Compound ~475 g/mol Benzenesulfonyl, cyclopropyl-oxadiazole Not explicitly reported (structural kinase inhibitor analog)
1-{4-[3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazin-1-yl}-2-phenylethan-1-one 412.88 g/mol Phenyl, piperazine, cyclopropyl-oxadiazole Undisclosed (screened for oncology)
AZD8835 ~550 g/mol tert-butyl-oxadiazole, triazol-pyrazine PI3Kα/δ inhibition (IC50 < 10 nM)
3aj (Kinase Inhibitor from ) ~592 g/mol Sulfonyl, pyrazolo-pyrimidine Kinase inhibition (73% yield)

Key Research Findings

  • Synthetic Accessibility : The target compound’s benzenesulfonyl group may be synthesized via hydrosulfonylation under visible light, as demonstrated for analog 3aj .
  • Safety Profiles: Compounds with phenoxyphenyl groups (e.g., ) show lower cytotoxicity than sulfonyl-containing analogs, suggesting a trade-off between efficacy and safety .
  • Selectivity : Cyclopropyl substituents (target compound) confer greater selectivity than tert-butyl groups (AZD8835) due to reduced steric bulk .

Biological Activity

The compound 3-(benzenesulfonyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one is a novel synthetic molecule featuring a combination of benzenesulfonyl, oxadiazole, and piperidine moieties. This compound has garnered interest in pharmacology due to its potential biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

1. Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole moiety are known to show activity against various bacterial strains. In a study evaluating related compounds, it was found that several exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis , while showing weaker activity against other strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainActivity Level
3-(benzenesulfonyl)-...Salmonella typhiModerate
3-(benzenesulfonyl)-...Bacillus subtilisStrong
3-(benzenesulfonyl)-...Escherichia coliWeak
3-(benzenesulfonyl)-...Staphylococcus aureusModerate

2. Enzyme Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor has also been explored. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. In related studies, compounds with similar piperidine and oxadiazole structures exhibited significant AChE inhibition with IC50 values ranging from 0.63 to 2.14 μM .

Table 2: AChE Inhibition Potency of Related Compounds

CompoundIC50 (μM)
Compound A0.63
Compound B1.25
Compound C2.14

3. Docking Studies

In silico docking studies have provided insights into the binding interactions of this compound with target proteins. The binding affinity and interaction types were analyzed using molecular docking simulations, revealing favorable interactions with amino acid residues critical for enzyme activity .

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives based on the oxadiazole-piperidine framework. These derivatives were subjected to various biological assays to assess their pharmacological profiles.

Case Study: Synthesis and Evaluation

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. The study highlighted:

  • Synthesis Methodology : Utilizing KOH in ethanol for compound formation.
  • Biological Assays : Evaluating antibacterial and enzyme inhibitory activities.

The results indicated that certain derivatives showed promising biological activity, suggesting that modifications to the core structure could enhance efficacy against specific targets .

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